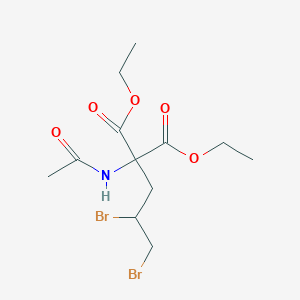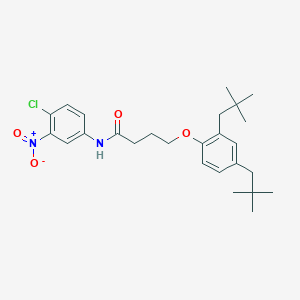![molecular formula C16H11BrN4O2S B11956527 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11956527.png)
2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that combines the structural elements of 4-bromobenzaldehyde and a thiazole ring substituted with a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone typically involves a multi-step process:
Preparation of 4-bromobenzaldehyde: This can be achieved by the oxidation of 4-bromotoluene.
Formation of the thiazole ring: The thiazole ring can be synthesized through a cyclization reaction involving appropriate starting materials such as α-haloketones and thiourea.
Coupling reaction: The final step involves the condensation of 4-bromobenzaldehyde with the thiazole derivative in the presence of a hydrazine derivative to form the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group in 4-bromobenzaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group in the nitrophenyl moiety can be reduced to an amine.
Substitution: The bromine atom in the benzaldehyde ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: 4-bromobenzoic acid.
Reduction: 4-aminobenzaldehyde [4-(4-aminophenyl)-1,3-thiazol-2-yl]hydrazone.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can facilitate binding to specific sites, while the nitrophenyl and thiazole moieties may enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone
- 4-bromobenzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone
- 4-bromobenzaldehyde [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone
Uniqueness
4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Propriétés
Formule moléculaire |
C16H11BrN4O2S |
|---|---|
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
N-[(E)-(4-bromophenyl)methylideneamino]-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H11BrN4O2S/c17-13-5-1-11(2-6-13)9-18-20-16-19-15(10-24-16)12-3-7-14(8-4-12)21(22)23/h1-10H,(H,19,20)/b18-9+ |
Clé InChI |
UIXQTKIRNQYNPU-GIJQJNRQSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
SMILES canonique |
C1=CC(=CC=C1C=NNC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol](/img/structure/B11956445.png)
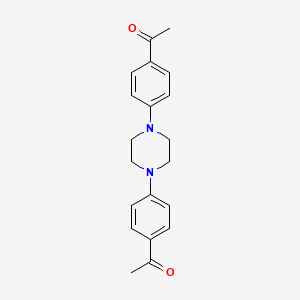

![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B11956464.png)
![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956469.png)
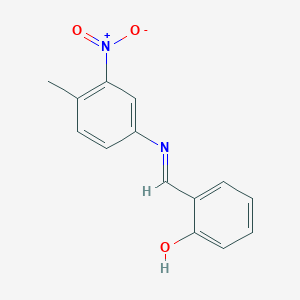



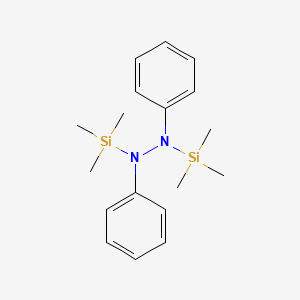
![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956509.png)
![4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B11956520.png)
